molecular formula C23H25ClN4O2S2 B11455427 1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide

1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide

Cat. No.: B11455427
M. Wt: 489.1 g/mol
InChI Key: HIJXENDETQMVRA-UHFFFAOYSA-N
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Description

1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide involves several steps, including the formation of the thieno[2,3-B]thiopyrano[4,3-D]pyridine core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide has unique structural features that contribute to its distinct properties and potential applications. Similar compounds may include other thieno[2,3-B]thiopyrano derivatives with different substituents, which can be compared based on their chemical reactivity, biological activity, and industrial utility.

Properties

Molecular Formula

C23H25ClN4O2S2

Molecular Weight

489.1 g/mol

IUPAC Name

3-amino-N-(2-chlorophenyl)-12,12-dimethyl-8-morpholin-4-yl-5,11-dithia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide

InChI

InChI=1S/C23H25ClN4O2S2/c1-23(2)11-13-14(12-31-23)20(28-7-9-30-10-8-28)27-22-17(13)18(25)19(32-22)21(29)26-16-6-4-3-5-15(16)24/h3-6H,7-12,25H2,1-2H3,(H,26,29)

InChI Key

HIJXENDETQMVRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4Cl)N)N5CCOCC5)C

Origin of Product

United States

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